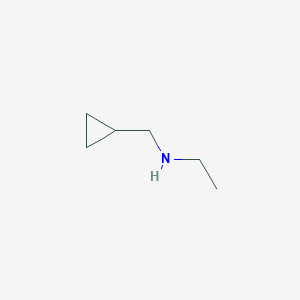

![molecular formula C8H8N2O B1603274 4-Methylbenzo[d]isoxazol-3-amine CAS No. 1126636-46-1](/img/structure/B1603274.png)

4-Methylbenzo[d]isoxazol-3-amine

Vue d'ensemble

Description

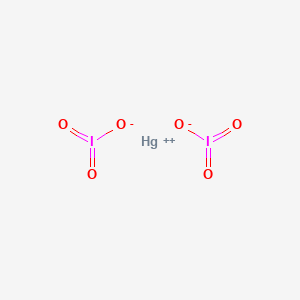

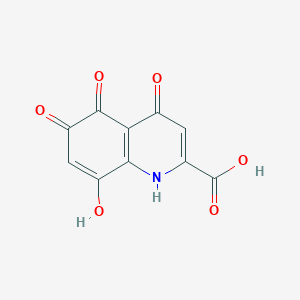

4-Methylbenzo[d]isoxazol-3-amine is a heterocyclic compound. It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research due to their wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular formula of 4-Methylbenzo[d]isoxazol-3-amine is C8H8N2O . It has a molecular weight of 148.16 g/mol .Chemical Reactions Analysis

The construction of the isoxazole ring, such as in 4-Methylbenzo[d]isoxazol-3-amine, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Applications De Recherche Scientifique

Catalytic Fixation of CO2

4-Methylbenzo[d]isoxazol-3-amine plays a significant role in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This process is crucial for the sustainable synthesis of pharmaceuticals and natural products, leveraging thiazolium carbene-based catalysts derived from vitamin B1, operating under ambient conditions (Das et al., 2016).

Polymer-Supported Quenching Reagents

The preparation of polymer-supported derivatives, such as those derived from tris(2-aminoethyl)amine, showcases the utility of 4-Methylbenzo[d]isoxazol-3-amine in the purification of crude reaction products obtained from solution-phase, parallel syntheses of various compounds. This method provides a rapid, parallel purification process by a single filtration and evaporation of solvent (R. J. C. and Hodges, 1997).

Electrochemical Oxidation in Ionic Liquid Media

The electrochemical oxidation of primary amines in ionic liquid media, leading to the modification of the electrode surface, indicates the potential of 4-Methylbenzo[d]isoxazol-3-amine in electrochemical applications. This process highlights its role in creating organic layers strongly attached onto the electrode surface, which could be pivotal in developing advanced electrochemical sensors or devices (Ghilane et al., 2010).

Aqueous Phase Synthesis and Antimicrobial Activity

The synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones through green chemistry, coupled with their characterization and evaluation of antimicrobial activity, underscores the potential of 4-Methylbenzo[d]isoxazol-3-amine in pharmaceutical and biomedical research. This application is particularly relevant for developing new antimicrobial agents with specific activity against gram-positive bacteria such as Staphylococcus aureus (Banpurkar et al., 2018).

Orientations Futures

Given the wide spectrum of biological activities and therapeutic potential of isoxazoles, there is a significant interest in the development of new synthetic strategies and designing of new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .

Propriétés

IUPAC Name |

4-methyl-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUKMYXXRIWNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610408 | |

| Record name | 4-Methyl-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzo[d]isoxazol-3-amine | |

CAS RN |

1126636-46-1 | |

| Record name | 4-Methyl-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)